Triethoxy(phenyl)silane;3-trimethoxysilylpropane-1-thiol
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Overview
Description
Triethoxy(phenyl)silane: and 3-trimethoxysilylpropane-1-thiol are organosilicon compounds widely used in various scientific and industrial applications. Triethoxy(phenyl)silane is known for its role in organic synthesis and as a coupling agent, while 3-trimethoxysilylpropane-1-thiol is recognized for its thiol functionality, making it valuable in surface modification and as a molecular adhesive.
Preparation Methods
Triethoxy(phenyl)silane
Synthetic Routes and Reaction Conditions: Triethoxy(phenyl)silane can be synthesized through the reaction of phenylmagnesium bromide with tetraethoxysilane, followed by reduction with lithium aluminum hydride . Another method involves the reaction of phenyltrichlorosilane with ethanol in the presence of a base .
Industrial Production Methods: Industrial production often involves the direct synthesis of trialkoxysilanes by reacting silicon with alcohol in the presence of a catalyst .
3-trimethoxysilylpropane-1-thiol
Synthetic Routes and Reaction Conditions: 3-trimethoxysilylpropane-1-thiol is typically synthesized by reacting 3-chloropropyltrimethoxysilane with sodium hydrosulfide . The reaction is carried out in anhydrous conditions to prevent hydrolysis of the silane groups.
Industrial Production Methods: The industrial production of 3-trimethoxysilylpropane-1-thiol involves similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Triethoxy(phenyl)silane undergoes hydrolysis to form silanols, which can further condense to form siloxane bonds.
Reduction: It can be reduced to phenylsilane using lithium aluminum hydride.
Substitution: It participates in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts and appropriate ligands.
Major Products:
Hydrolysis: Silanols and siloxanes.
Reduction: Phenylsilane.
Substitution: Various substituted phenylsilanes.
Types of Reactions:
Hydrolysis: Similar to other silanes, it undergoes hydrolysis to form silanols.
Thiol-Ene Reaction: The thiol group can react with alkenes in the presence of a radical initiator.
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions:
Thiol-Ene Reaction: Radical initiators like AIBN.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products:
Thiol-Ene Reaction: Thioether derivatives.
Oxidation: Disulfides.
Scientific Research Applications
Triethoxy(phenyl)silane
Chemistry: Used as a coupling agent in the synthesis of various organosilicon compounds .
Biology: Employed in the modification of biomolecules for enhanced stability and functionality .
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds .
Industry: Used in the production of coatings, adhesives, and sealants .
3-trimethoxysilylpropane-1-thiol
Chemistry: Acts as a linker molecule in the preparation of gold multilayers and as a molecular adhesive .
Biology: Utilized in the immobilization of enzymes and other biomolecules on surfaces .
Medicine: Explored for its potential in biosensor development due to its thiol functionality .
Industry: Used in the fabrication of vapor-deposited gold electrodes and as a precursor for silica .
Mechanism of Action
Triethoxy(phenyl)silane
Mechanism: Triethoxy(phenyl)silane exerts its effects through the formation of siloxane bonds upon hydrolysis. These bonds provide stability and enhance the properties of the materials it is incorporated into .
Molecular Targets and Pathways: Targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
3-trimethoxysilylpropane-1-thiol
Mechanism: The thiol group in 3-trimethoxysilylpropane-1-thiol reacts with various functional groups, forming strong covalent bonds. This property is exploited in surface modification and molecular adhesion .
Molecular Targets and Pathways: Targets include alkenes and other thiol-reactive groups, facilitating the formation of thioether or disulfide bonds .
Comparison with Similar Compounds
(3-Mercaptopropyl)trimethoxysilane: Similar structure but with a mercapto group.
Trimethoxysilane: Lacks the thiol group, limiting its use in thiol-specific reactions.
Uniqueness: The presence of both trimethoxysilyl and thiol groups in 3-trimethoxysilylpropane-1-thiol makes it highly versatile for surface modification and as a molecular adhesive .
Properties
CAS No. |
30586-47-1 |
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Molecular Formula |
C18H36O6SSi2 |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
triethoxy(phenyl)silane;3-trimethoxysilylpropane-1-thiol |
InChI |
InChI=1S/C12H20O3Si.C6H16O3SSi/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12;1-7-11(8-2,9-3)6-4-5-10/h7-11H,4-6H2,1-3H3;10H,4-6H2,1-3H3 |
InChI Key |
RNTQJVJHRHCWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)OCC.CO[Si](CCCS)(OC)OC |
Related CAS |
30586-47-1 |
Origin of Product |
United States |
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